molecular formula C38H47N3O8Si B180004 5'-O-DMT-2'-O-TBDMS-N-Ac-シチジン CAS No. 121058-85-3

5'-O-DMT-2'-O-TBDMS-N-Ac-シチジン

カタログ番号: B180004
CAS番号: 121058-85-3
分子量: 701.9 g/mol
InChIキー: ZFRWPAYPCFTQHK-HYGOWAQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

5'-O-DMT-2'-O-TBDMS-Ac-rCの作用機序には、合成中の核酸への組み込みが含まれます。 保護基(DMTとTBDMS)は、ヌクレオシドの安定性と、成長中のオリゴヌクレオチド鎖への適切な組み立てを保証します。 組み込まれると、保護基は除去され、ヌクレオシドが塩基対形成や核酸機能に不可欠な他の相互作用に参加できるようになります .

準備方法

合成経路と反応条件

5'-O-DMT-2'-O-TBDMS-Ac-rCの合成には、2'位と5'位のヒドロキシル基の保護から始まる複数の段階が含まれます。 2'-ヒドロキシル基はTBDMS基で保護され、5'-ヒドロキシル基はDMT基で保護されます。 アセチル基は、シチジン塩基のアミノ基を保護するために導入されます .

工業的生産方法

5'-O-DMT-2'-O-TBDMS-Ac-rCの工業的生産には、通常、自動化された固相合成技術が使用されます。 これらの方法は、化合物の効率的かつスケーラブルな生産を可能にし、高純度と収率を保証します .

類似化合物との比較

類似化合物

独自性

5'-O-DMT-2'-O-TBDMS-Ac-rCは、保護基の特定の組み合わせと、シチジン含有オリゴヌクレオチドの合成への応用によって独自です。 これは、RNAベースの治療薬の研究と開発において特に価値があります .

生物活性

5-O-DMT-2-O-TBDMS-N-Ac-cytidine, also known as N-acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-[(tert-butyldimethylsilyl)]-cytidine, is a modified nucleoside that plays a significant role in the synthesis of RNA and other nucleic acids. This compound is particularly valuable in organic chemistry and molecular biology due to its unique structural modifications that enhance its biological activity.

Chemical Structure and Properties

The molecular formula of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is C₃₈H₄₇N₃O₈Si, and it features:

  • DMT Group : A dimethoxytrityl group at the 5' position.
  • TBDMS Group : A tert-butyldimethylsilyl protecting group at the 2' position.
  • Acetyl Modification : An N-acetyl modification on the cytosine base.

These modifications are crucial for improving the stability and reactivity of the nucleoside during RNA synthesis.

Biological Activity

The biological activity of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is primarily linked to its role as a building block in RNA synthesis. Modified nucleosides like this one can influence:

  • Stability : Enhanced resistance to enzymatic degradation.
  • Binding Affinity : Improved interactions with proteins and other nucleic acids, which are essential for therapeutic applications.

Table 1: Comparison of Biological Activities

PropertyStandard Cytidine5-O-DMT-2-O-TBDMS-N-Ac-Cytidine
Stability against nucleasesLowHigh
Binding affinityModerateEnhanced
Resistance to hydrolysisLowHigh
Application in RNA synthesisLimitedExtensive

Synthesis Methods

The synthesis of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine typically involves several steps, including protection and deprotection processes. Recent advancements have introduced methods utilizing small organic catalysts that enhance yield and selectivity during these reactions. For instance, a study demonstrated high selectivity in producing related mononucleosides using organic catalysts, achieving yields up to 92% .

Case Studies and Research Findings

  • RNA Therapeutics : Research has shown that modified nucleosides can significantly improve the pharmacokinetic properties of RNA-based therapeutics. A study highlighted how modifications at the 2' position enhance stability against enzymatic degradation while influencing hybridization properties with complementary strands .
  • Interaction Studies : Various studies have focused on the interaction profiles of modified nucleosides with proteins and nucleic acids. These studies indicate that such modifications can lead to increased binding affinities, making them suitable candidates for therapeutic applications .
  • Experimental Validation : In vitro assays have demonstrated that compounds similar to 5-O-DMT-2-O-TBDMS-N-Ac-cytidine exhibit enhanced binding affinity to target proteins compared to unmodified counterparts. This suggests potential applications in drug design and development .

特性

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRWPAYPCFTQHK-HYGOWAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N3O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456433
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121058-85-3
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。